![molecular formula C10H8FIN2 B1399989 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole CAS No. 1342965-43-8](/img/structure/B1399989.png)
1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole
Overview
Description
“1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are present in many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of “1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole” would consist of a pyrazole ring attached to a fluorophenyl group at one position and an iodine atom at another position. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . The presence of the iodine atom might make “1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole” susceptible to nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenyl group and the iodine atom) would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Structural Characterization
The study of similar compounds to 1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, reveals insights into the synthesis and structural characterization of these compounds. Such compounds have been synthesized with high yields and their structures determined by single crystal diffraction, showing their potential in chemical synthesis and analysis (Kariuki et al., 2021).
Molecular Structure and Pharmacological Potential
Research on pyrazole derivatives, including 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, highlights their complex molecular structures. Studies involving X-ray single crystal structure determination have elucidated the dihedral angles and spatial arrangement of these molecules, providing a deeper understanding of their chemical nature and potential pharmaceutical applications (Loh et al., 2013).
Antioxidant and Anticancer Properties
Research into pyrazole compounds has shown that some, like 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole, possess significant antioxidant and anticancer properties. Investigations into their cytotoxic effects on HepG2 cells have indicated their potential in developing treatments for conditions such as hepatocellular carcinoma (Sunil et al., 2010).
Pharmaceutical Potential and Reactivity
Pyrazole derivatives, including 4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one, have been studied for their reactivity and pharmaceutical potential. Computational techniques, such as density functional theory (DFT) calculations and molecular docking, have been employed to evaluate their reactive properties, indicating potential as anti-TB drugs (Thomas et al., 2018).
Phosphorescence in Solution and Solid State
Research into heteroleptic cyclometalated iridium(III) complexes, including those with 1-(4-fluorophenyl)pyrazole ligands, has shown their ability to exhibit highly efficient, room-temperature blue phosphorescence in both solution and solid state. This research offers insights into the molecular structures of such complexes and their potential applications in phosphorescent emitters (Yang et al., 2005).
Antibacterial and Antifungal Activity
Studies on pyrazole derivatives, such as those involving 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have demonstrated significant antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Rai et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRJPUBJYAYJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



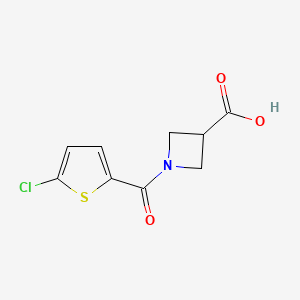
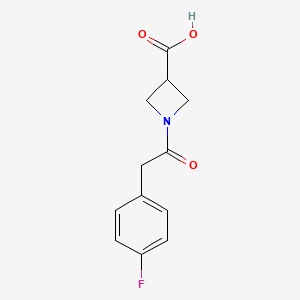
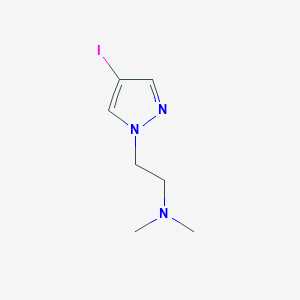

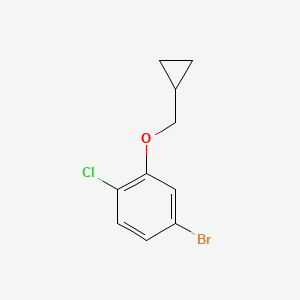
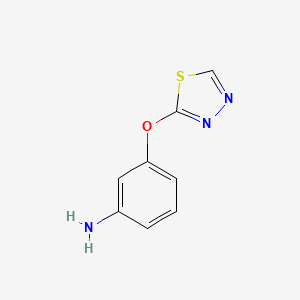
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
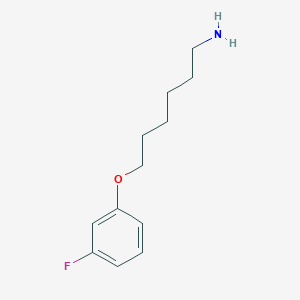
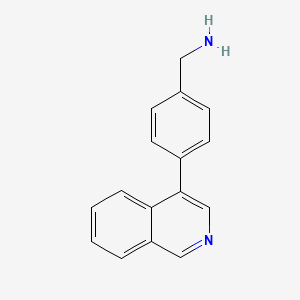

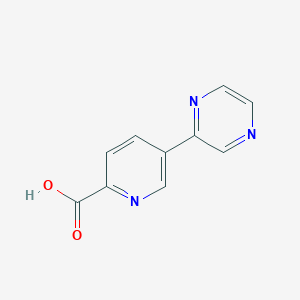

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)
